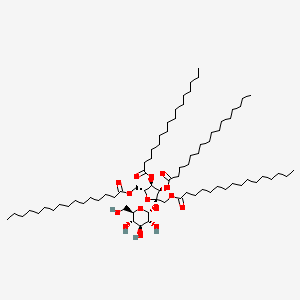

Sucrose tetrapalmitate

Description

Properties

CAS No. |

29063-59-0 |

|---|---|

Molecular Formula |

C76H142O15 |

Molecular Weight |

1295.9 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1 |

InChI Key |

XOMOECRKARFUKZ-DNOFMLLBSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Sucrose Tetrapalmitate

Chemical Synthesis Approaches

The chemical synthesis of sucrose (B13894) esters, including sucrose tetrapalmitate, can be achieved through several methods. The primary challenge in the synthesis is controlling the degree of esterification due to the eight hydroxyl groups on the sucrose molecule, which have different reactivities.

Conventional Esterification Techniques

Direct esterification of sucrose with fatty acids is challenging because the acidic conditions required can lead to the cleavage of the glycosidic bond in the sucrose molecule. assemblingsugars.fr Therefore, alternative methods are typically employed. One such method involves the reaction of sucrose with a fatty acid chloride, like palmitoyl (B13399708) chloride, in the presence of a base such as pyridine. google.com While effective for laboratory-scale synthesis, this method is often not economically viable for large-scale production.

Another conventional approach is the reaction of sucrose with a fatty acid anhydride (B1165640). wikipedia.org Both the acid chloride and anhydride methods can be used to produce a mixture of sucrose esters with varying degrees of substitution. To favor the formation of higher-order esters like this compound, a significant molar excess of the acylating agent is required.

Transesterification Processes with Fatty Acid Methyl Esters (FAMEs)

Transesterification is a widely used industrial method for producing sucrose esters. redalyc.org This process typically involves reacting sucrose with fatty acid methyl esters (FAMEs), such as methyl palmitate, in the presence of a basic catalyst. redalyc.org This method is often preferred as it avoids the formation of water, which can complicate the reaction and lead to undesirable side reactions. redalyc.org The reaction is generally carried out under vacuum to remove the methanol (B129727) byproduct, which shifts the equilibrium towards the formation of the sucrose ester. redalyc.org

The production of sucrose esters through transesterification results in a mixture of mono-, di-, tri-, and higher-substituted esters. redalyc.org The composition of the final product is highly dependent on the reaction conditions. One patent describes a process where a mixture of sucrose and methyl palmitate, when reacted, yielded a product containing 9.6% this compound, alongside mono-, di-, and tripalmitates. google.com

Solvent-Free Synthesis Strategies

To develop more environmentally friendly and cost-effective processes, significant research has focused on solvent-free synthesis of sucrose esters. assemblingsugars.fr In these methods, a molten mixture of sucrose and the fatty acid ester is reacted at high temperatures, typically in the presence of a catalyst. assemblingsugars.fr

Solvent-free systems often lead to the formation of sucrose esters with a high degree of substitution, including tetraesters and above. assemblingsugars.fr This is attributed to the poor reactivity of solid sucrose under these conditions, which favors multiple esterifications once a sucrose molecule becomes soluble in the reaction medium. assemblingsugars.fr The reaction can be carried out by mixing sucrose, methyl stearate, and a catalyst like sodium hydroxide (B78521), and increasing the temperature to around 120°C. frontiersin.org The initially formed sucrose monoester can then act as an emulsifier, facilitating further reaction to generate polyesters. frontiersin.org

Catalytic Systems in Chemical Esterification (e.g., Potassium Carbonate)

The choice of catalyst is crucial in the synthesis of sucrose esters. Basic catalysts are commonly used for transesterification reactions. Potassium carbonate (K2CO3) is a widely employed catalyst in these processes. redalyc.orgresearchgate.net It is considered effective and is often used in concentrations ranging from 5 to 12% by weight. researchgate.net

Other basic catalysts, such as sodium hydroxide and potassium soaps, are also used. redalyc.org In solvent-free systems, the combination of a basic catalyst with an emulsifier can enhance the reaction rate and influence the degree of substitution. For instance, using potassium palmitate as both a catalyst and an emulsifier has been shown to yield a product with a higher content of monoesters. redalyc.org Conversely, when a pre-formed sucrose ester is used as the emulsifier, it can lead to a higher degree of substitution in the final product as it readily reacts to form poly-substituted esters. redalyc.org

Reaction Kinetics and Process Parameters

The kinetics of sucrose ester synthesis are complex due to the multiphase nature of the reaction (solid sucrose, liquid FAME) and the multiple consecutive reactions occurring. The degree of substitution is highly influenced by several process parameters:

Molar Ratio of Reactants: An increase in the molar ratio of the fatty acid methyl ester to sucrose generally leads to a higher degree of substitution. ysu.am To produce sucrose polyesters, a significant excess of the FAME is often used. frontiersin.org

Temperature: Higher reaction temperatures typically increase the reaction rate. However, temperatures that are too high (above 160-170°C) can cause sucrose to caramelize and degrade. wikipedia.orgredalyc.org In solvent-free systems, temperatures around 120-140°C are common. researchgate.net

Catalyst Concentration: The concentration of the catalyst affects the reaction rate. Higher catalyst concentrations can lead to faster reactions but may also promote side reactions.

Mixing and Mass Transfer: In heterogeneous reaction systems, efficient mixing is crucial to ensure good contact between the reactants and the catalyst. High-shear mixing can be employed to improve mass transfer.

The table below summarizes the effect of various parameters on the synthesis of sucrose palmitate, indicating that a higher ester-to-sucrose ratio can favor higher substitution.

Table 1: Influence of Reaction Parameters on Sucrose Palmitate Synthesis

| Parameter | Effect on Degree of Substitution | Notes |

|---|---|---|

| Molar Ratio (FAME:Sucrose) | Higher ratio favors higher substitution | A significant excess of FAME is needed for polyesters. frontiersin.org |

| Temperature | Higher temperature can increase substitution | Limited by sucrose degradation at very high temperatures. redalyc.org |

| Catalyst | Type and concentration influence selectivity | Basic catalysts like K2CO3 are common. redalyc.org |

| Solvent | Solvent-free methods tend to yield higher substituted esters | assemblingsugars.fr |

Enzymatic Synthesis of this compound

Enzymatic synthesis of sucrose esters offers several advantages over chemical methods, including milder reaction conditions and higher regioselectivity. Lipases are the most commonly used enzymes for this purpose. However, enzymatic methods typically favor the formation of monoesters, as the enzymes often selectively acylate the primary hydroxyl groups of sucrose. nih.gov

While the synthesis of sucrose mono- and di-esters is well-established, achieving a high degree of substitution to produce this compound enzymatically is more challenging. Some research has explored the synthesis of sucrose polyesters using enzymes. For example, a linear sucrose polyester (B1180765) has been prepared using an alkaline protease from a Bacillus species. nih.gov In this process, the enzyme catalyzed the esterification of sucrose with a di-ester to form a polymer. nih.gov

The optimization of enzymatic reactions for higher substitution would involve strategies such as:

Using a large excess of the acyl donor.

Employing specific enzymes that can catalyze the esterification of secondary hydroxyl groups.

Stepwise enzymatic reactions where a lower-substituted ester is isolated and then subjected to further enzymatic esterification.

However, the selective enzymatic synthesis of this compound remains an area of ongoing research, with chemical methods being more prevalent for the production of highly substituted sucrose esters.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palmitic acid |

| Sucrose |

| Palmitoyl chloride |

| Pyridine |

| Fatty acid anhydride |

| Methyl palmitate |

| Methanol |

| Potassium carbonate |

| Sodium hydroxide |

| Potassium palmitate |

| Sucrose monoester |

| Sucrose polyester |

| Sucrose monopalmitate |

| Sucrose dipalmitate |

| Sucrose tripalmitate |

| Methyl stearate |

| Sodium hydroxide |

Lipase-Catalyzed Esterification and Transesterification Reactions

Enzymatic synthesis of sucrose esters like this compound is primarily achieved through esterification or transesterification reactions catalyzed by lipases. e3s-conferences.orgresearchgate.net These reactions offer a more environmentally friendly alternative to chemical methods, which often require high temperatures and harsh solvents. bohrium.come3s-conferences.org Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are hydrolases that act on carboxylic ester bonds and can catalyze a range of bioconversion reactions, including hydrolysis, esterification, and transesterification. scielo.br

In these processes, sucrose is reacted with a fatty acid or its ester, such as palmitic acid or its methyl or vinyl ester, to form the sucrose ester. bohrium.come3s-conferences.orgresearchgate.net The use of activated acyl donors like vinyl esters can be advantageous. researchgate.net Transesterification is often preferred as it avoids the formation of water, which can lead to undesirable side reactions like saponification when using basic catalysts, and involves less corrosive media. unal.edu.co The enzymatic approach allows for the reaction to proceed under milder conditions, typically at temperatures between 30°C and 70°C, and can even be conducted without a solvent. e3s-conferences.org

Biocatalyst Selection and Engineering for this compound Production

Key lipases used in sucrose ester production include:

Candida antarctica Lipase (B570770) B (CALB) : Often used in its immobilized form, such as Novozym 435, CALB is a versatile and widely studied biocatalyst for esterification. core.ac.uknih.govuminho.pt It has been successfully used in the synthesis of sucrose esters from various substrates. e3s-conferences.orgresearchgate.net For instance, CALB has been shown to be particularly effective for producing 6,6'-di-acylsucrose. core.ac.uk

Candida rugosa Lipase : This lipase is another option for catalyzing the acylation of sugars. researchgate.net

Thermomyces lanuginosus Lipase (TLL) : This lipase, often used in an immobilized form, has demonstrated utility in synthesizing sucrose monoesters. core.ac.uknih.gov It is considered more convenient than CALB for producing sucrose 6-monoesters when using vinyl fatty acid esters as acyl donors in solvent mixtures. core.ac.uk

Beyond selection, protein and solvent engineering techniques are employed to enhance the catalytic efficiency, stability, and reusability of these enzymes. nih.govtandfonline.com Immobilization of lipases on supports like acrylic resin or chitosan (B1678972) can improve their performance and facilitate their recovery and reuse. uminho.pt For example, CALB immobilized on chitosan has been shown to be an efficient biocatalyst for producing sugar esters. uminho.pt

Non-Conventional Reaction Media and Solvent Systems

The low solubility of sucrose in many organic solvents presents a significant challenge for synthesis. researchgate.net To address this, various non-conventional reaction media have been explored to create a homogenous reaction environment.

Organic Solvents : Mixtures of solvents are often employed. For example, a combination of a tertiary alcohol like 2-methyl-2-butanol (B152257) and a polar solvent such as dimethyl sulfoxide (B87167) (DMSO) can provide a suitable balance between enzyme activity and sucrose solubility. core.ac.uknih.gov

Ionic Liquids (ILs) : These have emerged as "green" alternatives to traditional organic solvents. nih.govfrontiersin.org ILs are salts that are liquid at room temperature and can dissolve a wide range of polar and non-polar compounds, including carbohydrates. nih.gov For instance, ILs with the dicyanamide (B8802431) anion can dissolve significant amounts of sucrose. researchgate.netnih.gov However, the use of ILs can be controversial due to concerns about their preparation and biodegradability. nih.gov

Solvent-Free Biocatalysis : This approach is highly desirable from a green chemistry perspective as it eliminates the need for organic solvents, leading to a more environmentally friendly and often more efficient process. mdpi.comscilit.comcosmeticsandtoiletries.com In solvent-free systems, the reaction is typically carried out at elevated temperatures where the fatty acid ester is in a liquid state, acting as the solvent. mdpi.comscilit.com Emulsifiers may be used as contacting agents to overcome the immiscibility of reactants. researchgate.netaiche.org

Optimization of Enzymatic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several key reaction parameters must be carefully optimized.

| Parameter | Optimal Condition/Effect |

| Substrate Molar Ratio | A higher concentration of the acyl donor relative to the sugar can be beneficial. For example, a 2:1 molar ratio of glucose to vinyl decanoate (B1226879) was found to be optimal in certain systems. nih.gov |

| Enzyme Concentration | The concentration of the lipase directly impacts the reaction rate. In one study, the yield of sucrose ester increased with the lipase ratio up to 0.4% (w/w). e3s-conferences.orgresearchgate.net However, at very high concentrations, the product titer may decrease. nih.gov |

| Temperature | Enzymatic synthesis occurs at milder temperatures than chemical methods, typically between 30°C and 70°C. e3s-conferences.org The optimal temperature can vary; for instance, a study on solvent-free synthesis of sucrose oleate (B1233923) was conducted at 65°C. mdpi.com |

| Reaction Time | The yield of sucrose ester generally increases with reaction time. In a study using Candida antarctica lipase, the optimal yield was achieved after 10 hours. e3s-conferences.orgresearchgate.net |

Regioselectivity and Positional Isomer Control in Enzymatic Esterification

Sucrose has eight hydroxyl groups with varying reactivity, making regioselective synthesis a significant challenge in chemical methods. bohrium.com Enzymatic catalysis, however, offers a high degree of control over which hydroxyl groups are esterified. bohrium.comtandfonline.com

Lipases generally exhibit a strong preference for acylating the primary hydroxyl groups at the C-6 and C-6' positions of sucrose, and less frequently the C-1' position, due to reduced steric hindrance at the enzyme's active site. researchgate.netsci-hub.se For example, Thermomyces lanuginosus lipase is particularly useful for synthesizing 6-monoesters, while Candida antarctica lipase B is effective for producing 6,6'-diesters. core.ac.uk

In contrast, proteases like subtilisin can show different regioselectivity, primarily catalyzing substitution at the 1'-OH position. researchgate.netrsc.org By carefully selecting the enzyme and reaction conditions, it is possible to control the degree of substitution and the position of the acyl groups, leading to the desired sucrose ester isomers. bohrium.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of sucrose esters is increasingly being viewed through the lens of green chemistry, which emphasizes the development of environmentally benign chemical processes. bas.bgresearchgate.netnih.gov The use of renewable feedstocks like sucrose and fatty acids is a key advantage. frontiersin.orgbas.bg

Atom Economy and Waste Minimization in Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Reactions with high atom economy are more sustainable as they generate less waste. numberanalytics.com

Enzymatic synthesis of sucrose esters, particularly through transesterification, aligns well with the principle of high atom economy. In an ideal transesterification reaction where a fatty acid methyl ester reacts with sucrose, the only byproduct is methanol. This is a significant improvement over many traditional chemical syntheses that may involve protecting groups and generate stoichiometric amounts of waste.

Utilization of Renewable Feedstocks

The synthesis of this compound inherently relies on renewable feedstocks, with sucrose and palmitic acid being the primary building blocks. Sucrose, a disaccharide, is abundantly available from sources like sugar cane and sugar beets, making it a prime example of a renewable raw material for chemical synthesis. mdpi.com Palmitic acid, a saturated fatty acid, is commonly derived from palm oil, another major agricultural product. The use of these bio-based materials aligns with the growing demand for sustainable and biodegradable products. wordpress.com

The transesterification of fatty acid methyl esters (FAMEs) with sucrose is a common method for producing sucrose esters. unirioja.es These FAMEs are themselves often produced from renewable vegetable oils. researchgate.net The focus within this area is on optimizing the reaction conditions to efficiently convert these renewable inputs into the desired this compound, minimizing waste and energy consumption. Research has explored the use of various derivatives of palmitic acid, such as methyl palmitate and vinyl palmitate, as acyl donors in enzymatic synthesis, further highlighting the versatility of renewable feedstocks in these processes. csic.es

Development of Environmentally Benign Solvent Alternatives

A significant challenge in the synthesis of sucrose esters has been the use of traditional organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). unirioja.ese3s-conferences.org While effective in solubilizing the polar sucrose and nonpolar fatty acid derivatives, these solvents are often toxic and difficult to remove from the final product, posing environmental and safety concerns. unirioja.esmdpi.com

To address this, research has shifted towards greener solvent alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising options due to their low volatility, thermal stability, and ability to dissolve a wide range of compounds. bohrium.comfrontiersin.org These "designer solvents" can be tailored to specific reaction requirements, offering a more sustainable approach to sucrose ester synthesis. frontiersin.org

Solvent-free synthesis is another area of intense investigation. assemblingsugars.fr These methods aim to eliminate the need for any solvent by reacting sucrose directly with the fatty acid derivative. assemblingsugars.fr While challenges such as poor reactivity of solid sucrose and the tendency to form highly substituted esters exist, innovative approaches are being developed. assemblingsugars.fr One such method involves the use of a divalent metal fatty acid alkanoate, which helps to form a homogeneous and molten paste with sucrose and the fatty acid ester, facilitating the reaction without a traditional solvent. assemblingsugars.fr

The table below summarizes some of the solvents and solvent systems explored for sucrose ester synthesis.

| Solvent System | Description | Key Findings & References |

| Traditional Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Effective at dissolving reactants but pose environmental and safety concerns. unirioja.ese3s-conferences.orgmdpi.com |

| Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs) | "Designer solvents" with low volatility and high thermal stability. | Considered attractive green alternatives to organic solvents for their ability to dissolve diverse compounds. bohrium.comfrontiersin.org |

| Solvent-Free Systems | Reactions conducted without a solvent, often at elevated temperatures. | Can lead to highly substituted esters; innovations include using additives to create a homogenous melt. assemblingsugars.fr |

| 2-methyl-2-butanol (2M2B) with DMSO | A mixed solvent system used in enzymatic synthesis. | The ratio of solvents affects sucrose solubility and can influence the selectivity between monoesters and diesters. csic.es |

Ultrasonic-Assisted Synthesis Techniques

Ultrasonic-assisted synthesis has emerged as a promising green chemistry tool for accelerating chemical reactions and improving yields. ijcce.ac.ir This technique utilizes the energy of ultrasound waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. ijcce.ac.irnih.gov

In the context of sucrose ester synthesis, ultrasound has been shown to significantly reduce reaction times and increase product yields compared to conventional methods. ijcce.ac.iructm.edu It can be particularly effective in overcoming the mass transfer limitations inherent in heterogeneous reaction mixtures of sucrose and fatty acids. uctm.edu The application of ultrasound can lead to a more efficient and energy-saving process for producing sucrose esters. uctm.edu

Research has demonstrated that ultrasonic irradiation can be successfully applied to the synthesis of various organic compounds, including metal complexes of Schiff bases, where it has been shown to dramatically shorten reaction times and improve yields. ijcce.ac.ir While specific studies focusing solely on the ultrasonic-assisted synthesis of this compound are emerging, the principles and demonstrated benefits in related systems strongly suggest its potential for this application. mdpi.comd-nb.infomdpi.com

Yield, Conversion, and Selectivity Control in this compound Production

In the synthesis of sucrose esters, including this compound, controlling the yield, conversion, and selectivity is paramount to obtaining the desired product with high purity and efficiency. wikipedia.orgencyclopedia.pub These three parameters are interconnected and influenced by various reaction conditions. wikipedia.org

Conversion refers to the fraction of the limiting reactant that has been consumed during the reaction. wikipedia.orgYield is the amount of a specific product formed, often expressed as a percentage of the theoretical maximum. wikipedia.orgencyclopedia.pubSelectivity measures the formation of the desired product relative to undesired byproducts. wikipedia.org In the case of sucrose ester synthesis, the goal is to maximize the conversion of sucrose and the acyl donor while achieving high selectivity towards the formation of this compound over other esters (mono-, di-, tri-, or higher polyesters).

Several factors influence these outcomes:

Molar Ratio of Reactants: The initial molar ratio of the acyl donor to sucrose significantly impacts the degree of substitution. A higher molar ratio of the acyl donor generally favors the formation of more highly substituted esters like this compound. uctm.edu

Catalyst: The choice of catalyst, whether chemical or enzymatic, plays a crucial role. Base catalysts like potassium carbonate are commonly used in chemical synthesis. unirioja.esbohrium.com The type and concentration of the catalyst can affect both the reaction rate and the selectivity. uctm.edu For instance, in ultrasonic-assisted synthesis, sodium methylate has been shown to give higher yields of sucrose palmitate compared to potassium carbonate. uctm.edu

Temperature: Reaction temperature influences the reaction rate and can also affect selectivity. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions like the caramelization of sucrose. unal.edu.coresearchgate.net

Solvent: As discussed previously, the solvent system can affect the solubility of reactants and, consequently, the reaction kinetics and product distribution. csic.es In some enzymatic systems, the polarity of the solvent has been linked to the selectivity between monoesters and diesters. csic.es

Reaction Time: The duration of the reaction is a critical parameter. Optimal reaction times need to be determined to maximize the yield of the desired product without promoting the formation of byproducts or degradation of the product. e3s-conferences.org

The table below presents findings from a study on the solvent-free transesterification of sucrose and methyl palmitate, illustrating the impact of operating conditions on conversion and product distribution.

| Emulsifier | Temperature (°C) | Emulsifier Conc. (%wt) | Methyl Palmitate Conversion (%) | Sucroester Content in Product (%wt) | Monoester Content in Sucroesters (%wt) |

| Potassium Palmitate | 140 | 15 | ~40 | ~23 | ~68 |

| Commercial Sucroester | 140 | 15 | ~35 | ~20 | ~55 |

Data adapted from a study on solvent-free sucroester production. researchgate.net

Advanced Characterization and Structural Elucidation of Sucrose Tetrapalmitate

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of sucrose (B13894) esters, enabling the separation of these complex mixtures into their individual components. Various chromatographic methods are employed, each offering distinct advantages for the characterization of sucrose tetrapalmitate.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sucrose esters. tandfonline.com Reversed-Phase HPLC (RP-HPLC) is particularly effective for separating sucrose esters based on the length of their fatty acid chains and the degree of esterification. researchgate.netjst.go.jp

An improved RP-HPLC method utilizing a C8 column with a mobile phase gradient of methanol-tetrahydrofuran and water has been shown to successfully separate commercial and synthesized sucrose esters. fx361.comresearchgate.net This method, coupled with an Evaporative Light Scattering Detector (ELSD), allows for the complete separation and determination of mono- to octa-esters. researchgate.net The ELSD is advantageous for gradient elution as it is not affected by volatile solvents. researchgate.netjst.go.jp A typical HPLC chromatogram can distinguish between sucrose monopalmitate, dipalmitate, tripalmitate, and tetrapalmitate. redalyc.org

Preparative HPLC can be used to isolate specific fractions, such as this compound, for further analysis or for use as standards. redalyc.org The separated fractions can be identified using techniques like mass spectrometry (MS). fx361.com

Table 1: HPLC Methods for Sucrose Ester Analysis

| HPLC Variant | Stationary Phase | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C8 | Methanol-tetrahydrofuran/water gradient | ELSD | Separation of mono- to octa-esters | fx361.comresearchgate.net |

| RP-HPLC | RP-18 | Methanol (B129727)/isopropanol or Methanol/water | UV, RI | Quantitative analysis of mono-, di-, and tri-esters | tandfonline.comtandfonline.com |

| HPLC | Alkylamine-bonded silica (B1680970) | Acetonitrile/water | Refractometer | Sucrose quantification | oiv.int |

Gas Chromatography (GC) is another valuable tool for analyzing sucrose esters, although it typically requires derivatization to increase the volatility of the analytes. thermofisher.com Sugars and their esters are highly polar and non-volatile, which makes direct GC analysis challenging. thermofisher.comrestek.com

A common derivatization technique is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecules more volatile. researchgate.netmdpi.com Another method involves acylation. thermofisher.com High-temperature GC with flame ionization detection (FID) has been used to analyze trimethylsilyl derivatives of sucrose esters, allowing for the determination of high molecular weight compounds. food.gov.uk

A method for estimating the total content of sucrose esters in food involves alkaline hydrolysis of the esters to release sucrose, followed by acidic hydrolysis of sucrose to glucose and fructose (B13574), and subsequent silylation and GC-MS analysis of the monosaccharides. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a rapid and high-resolution technique for the separation of sucrose fatty acid esters. nih.gov SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which possesses low viscosity and high diffusivity, leading to faster separations compared to conventional HPLC. nih.govnih.gov

SFC coupled with tandem mass spectrometry (SFC/MS/MS) has been successfully applied to the profiling of sucrose esters, enabling the separation of mono- to tetra-esters in a significantly shorter time (e.g., 15 minutes). nih.govnih.gov The choice of column, such as a silica gel reversed-phase column, and the modifier gradient are optimized for effective separation. nih.gov SFC has also been used for the preparative fractionation of sucrose ester extracts. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and effective method for the initial fractionation and qualitative analysis of sucrose esters. nih.govresearchgate.net It can be used to separate crude mixtures of sucrose esters into mono-, di-, and higher esters. tandfonline.com

A typical TLC method involves spotting the sample on a silica gel plate and developing it with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, methanol, and water. nih.govresearchgate.net The separated spots can be visualized using a reagent like urea-phosphoric acid-n-butanol, which produces colored spots. nih.govresearchgate.net TLC is also useful for monitoring the progress of esterification reactions and for comparing the composition of different sucrose ester products. cerealsgrains.orggoogle.com

The synthesis of sucrose esters produces a complex mixture of positional isomers for each degree of esterification. fx361.com The separation and quantification of these isomers are crucial for understanding the structure-property relationships of these compounds.

HPLC methods have been developed to provide baseline separation of purified monoester isomers into distinct peaks. researchgate.net Combining HPLC with techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the determination of the approximate compositions of mono- to octa-esters and the precise quantification of pure positional isomers using an external standard method. researchgate.net

Quantitative analysis of the total sucrose ester content can be achieved by methods that involve hydrolysis of the esters and subsequent measurement of the liberated sucrose. jst.go.jp For instance, after HPLC separation, fractions can be collected, treated with alkali to hydrolyze the esters, and the sucrose content determined colorimetrically using the anthrone (B1665570) reaction. researchgate.netjst.go.jp

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and composition.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, combined with theoretical calculations like Density Functional Theory (DFT), can be used to predict the structural and vibrational properties of sucrose. nih.gov These techniques help in assigning the characteristic vibrational modes of the molecule. nih.gov

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and the degree of esterification of sucrose esters. google.com Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for the analysis of sucrose esters with long acyl chains. fx361.com Coupling HPLC with ESI-MS provides a rapid and inexpensive method for the analysis of these compounds during synthesis, purification, and structural studies. fx361.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of sucrose in both solid and solution states. researchgate.net Analysis of 1H and 13C NMR spectra, including chemical shifts, coupling constants, and relaxation times, helps in understanding the conformation of the sucrose molecule and the positions of the fatty acid chains. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of sucrose esters like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to precisely map the connectivity of atoms within the molecule.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms. In this compound, signals corresponding to the protons of the palmitate fatty acid chains are observed, in addition to the protons of the sucrose backbone. researchgate.net

¹³C NMR (Carbon-13 NMR) reveals the types of carbon atoms present. The spectrum of this compound will show characteristic signals for the carbonyl carbons of the ester groups around 174.36 ppm - 175.12 ppm. researchgate.net The carbon signals of the sucrose unit are also shifted depending on the positions of esterification. hmdb.cahmdb.ca

COSY (Correlation Spectroscopy) is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the proton-proton networks within the glucose and fructose rings of the sucrose moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.educ6h6.org This experiment is highly sensitive and helps in assigning the specific carbon signal to its attached proton. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining the points of esterification. It reveals correlations between protons and carbons that are separated by two to three bonds (and sometimes more in conjugated systems). columbia.educolumbia.edu By observing correlations between the protons of the sucrose backbone and the carbonyl carbons of the palmitate groups, the specific hydroxyl groups that have been esterified can be identified. columbia.edu For instance, a correlation between a proton on the sucrose unit and the carbonyl carbon of a palmitoyl (B13399708) chain confirms the location of that ester linkage.

The collective data from these NMR experiments allows for the unambiguous assignment of the chemical structure of different this compound isomers.

Table 1: Representative NMR Data for Sucrose Esters

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | 174.36 - 175.12 | Carbonyl carbon of ester group researchgate.net |

| ¹H | 0.87 - 0.99 | Methyl group protons of fatty acid chains researchgate.net |

This table presents typical chemical shift ranges observed for key functional groups in sucrose esters based on available literature. Specific shifts for this compound isomers may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands that confirm its chemical structure.

A key feature in the FTIR spectrum of sucrose palmitate is the appearance of a strong absorption band around 1734 cm⁻¹ , which is attributed to the C=O (carbonyl) stretching vibration of the ester group. researchgate.net This band is absent in the spectrum of unmodified sucrose. researchgate.netresearchgate.net The presence and intensity of this peak confirm the esterification of sucrose.

Other significant bands include:

A broad band in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretching vibrations of the remaining free hydroxyl groups on the sucrose molecule. spectroscopyonline.com

Bands around 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the long alkyl chains of the palmitate groups. researchgate.net

Complex bands in the fingerprint region (below 1500 cm⁻¹), including C-O stretching vibrations of the ether and alcohol groups. spectroscopyonline.com

FTIR can also be used to study the physical state, such as the crystallinity of sucrose-based materials, by analyzing shifts in peak positions. umn.eduumn.edunih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~1734 | C=O Stretch | Ester | researchgate.net |

| 3200-3600 | O-H Stretch | Hydroxyl | spectroscopyonline.com |

| 2800-3000 | C-H Stretch | Alkyl Chain | researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (e.g., LC-MS/MS, SFC/MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. When coupled with a separation technique like liquid chromatography (LC) or supercritical fluid chromatography (SFC), it becomes an indispensable tool for analyzing complex mixtures of sucrose esters.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) allows for the separation of different sucrose esters based on their polarity, followed by their detection and fragmentation. Sucrose esters are often detected as sodium adducts ([M+Na]⁺) in the mass spectrometer. nih.govresearchgate.net Tandem MS (MS/MS) involves selecting a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information, helping to confirm the identity of the compound. nih.gov This method is effective for separating and identifying mono-, di-, tri-, and tetraesters in a single run. fx361.com

SFC/MS (Supercritical Fluid Chromatography-Mass Spectrometry) is particularly well-suited for the analysis of less polar compounds like sucrose polyesters. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of speed and resolution for lipid-like molecules. nih.govlabioscientific.com SFC/MS has been successfully used for the high-throughput analysis and profiling of sucrose fatty acid esters, enabling the separation of monoesters to tetra-esters in a significantly shorter time compared to conventional HPLC. nih.gov The method has demonstrated good sensitivity, with low limits of detection (LODs) and quantification (LOQs). nih.gov

Both LC-MS/MS and SFC/MS are crucial for identifying the various esters present in a sample and for determining the distribution of different degrees of esterification. nih.govnih.gov

Advanced Detectors in Chromatography (e.g., Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD))

Since sucrose and its esters lack a strong UV chromophore, alternative detection methods are required when using chromatographic techniques like HPLC or SFC. thermofisher.com

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is independent of the optical properties of the analyte. americanlaboratory.comjascoinc.com The detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. jascoinc.commdpi.com ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures of sucrose esters with varying degrees of substitution. fx361.comamericanlaboratory.com It has been successfully used for the separation and quantification of commercial and synthesized sucrose esters, including the identification of mono-, di-, tri-, and tetraesters. fx361.com

Charged Aerosol Detection (CAD) is another universal mass-sensitive detector that offers excellent sensitivity and a uniform response for non-volatile analytes. thermofisher.comresearchgate.net In a CAD, the column effluent is nebulized, and the resulting aerosol particles are charged by collision with charged nitrogen gas. The total charge is then measured by an electrometer. mdpi.com CAD is often considered more sensitive and precise than ELSD. mdpi.com It has been effectively applied to the analysis of sucrose esters and other sugars, providing low detection limits. researchgate.netlcms.cz To maintain a uniform response during gradient elution, an inverse gradient is often employed to ensure the mobile phase composition entering the detector remains constant. thermofisher.comresearchgate.net

Both ELSD and CAD are powerful tools for the quantitative analysis of this compound and other sucrose esters, especially when reference standards are available. nih.govresearchgate.net

Structural Elucidation of this compound Isomers and Degree of Esterification Analysis

The properties and applications of sucrose esters are heavily dependent on their degree of esterification (or degree of substitution) and the specific positions of the fatty acid chains on the sucrose molecule. rahn-group.comredalyc.org Sucrose has eight hydroxyl groups, leading to the possibility of 255 different isomers from mono- to octa-esters. researchgate.net

Degree of Esterification Analysis: Chromatographic methods are the primary means of determining the degree of esterification. Techniques like HPLC and SFC, coupled with detectors like ELSD, CAD, or MS, can separate the components of a mixture into fractions of monoesters, diesters, triesters, tetraesters, and so on. nih.govfx361.com By analyzing the peak areas of these separated fractions, the relative percentage of each ester type can be quantified, providing a profile of the degree of esterification in the sample. fx361.com For instance, a reversed-phase HPLC method can provide a complete separation and determination of mono-, di-, tri-, and tetraesters in a single run. fx361.com

Structural Elucidation of Isomers: Identifying the specific isomers within the tetrapalmitate fraction is more challenging and relies heavily on advanced spectroscopic techniques. Preparative chromatography is first used to isolate the tetrapalmitate fraction from the mixture. redalyc.orgresearchgate.net Once isolated, the fraction (which may still be a mixture of isomers) is subjected to detailed NMR analysis.

As described in section 3.2.1, 2D NMR techniques, particularly HMBC , are essential for this purpose. columbia.educolumbia.edu By establishing the correlations between the protons on the sucrose backbone and the carbonyl carbons of the four palmitate chains, the exact attachment points can be determined. Comparing the observed correlations with the known chemical shifts of the eight different hydroxyl groups on the sucrose molecule allows for the definitive structural elucidation of the specific this compound isomers present in the sample. unal.edu.co

Interfacial Science and Colloidal System Stabilization by Sucrose Tetrapalmitate

Surface Activity and Interfacial Tension Reduction Mechanisms

The efficacy of sucrose (B13894) esters, including sucrose tetrapalmitate, as stabilizers in colloidal systems stems from their surface-active nature. mdpi.com As amphiphilic molecules, they possess a hydrophilic sucrose "head" and lipophilic fatty acid "tails". mdpi.com This dual characteristic drives them to adsorb at the interface between two immiscible phases, such as oil and water, thereby reducing the interfacial free energy and the interfacial tension (IFT). mdpi.comspkx.net.cn The reduction in IFT is a primary requirement for the formation of stable emulsions, as it facilitates the creation of a larger interfacial area with less energy input. mdpi.com

The mechanism of IFT reduction is twofold. Firstly, the presence of the surfactant molecules at the interface reduces the direct contact between the two immiscible bulk phases. ucl.ac.uk Secondly, the arrangement of surfactant molecules at the interface can increase the interfacial entropy, or disorder. ucl.ac.uk Molecular dynamics simulations have shown that surfactants that form more disordered interfacial films, for instance, those with flexible or unsaturated tails, can reduce IFT more effectively. ucl.ac.uk

A key parameter for any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which surfactant monomers in a solution begin to form aggregates known as micelles. sigmaaldrich.comrsc.org Above the CMC, the interfacial tension of the system typically does not decrease further with the addition of more surfactant. rsc.orgnih.gov The CMC is a measure of surfactant efficiency; a lower CMC value indicates that less surfactant is needed to achieve maximum surface tension reduction. rsc.org The CMC of sucrose esters generally decreases as the length of the fatty acid chain increases and the number of acyl groups per molecule increases. researchgate.net

Reported Critical Micelle Concentration (CMC) Values for Sucrose Esters

This table presents CMC values for various sucrose esters, illustrating how molecular structure affects surfactant efficiency. Note that values can vary based on measurement conditions.

| Sucrose Ester | Reported CMC | Temperature (°C) | Source |

|---|---|---|---|

| Sucrose Palmitate (general) | 5.6 mg/L | Not Specified | unal.edu.co |

| Sucrose Monostearate | 1.0 x 10-5 M | 25 | researchgate.net |

| Sucrose Monolaurate | 3.5 x 10-4 M | 25 | researchgate.net |

| Sucrose Dodecyl Ester | 6.1-7.1 x 10-3 M | 25 | govinfo.gov |

Emulsification Mechanisms and Stability in Dispersed Systems

Emulsions are thermodynamically unstable systems where one liquid is dispersed as droplets within another immiscible liquid. mdpi.comnih.gov Sucrose esters function as emulsifiers by facilitating the formation of these dispersions and, more importantly, by providing kinetic stability that prevents the emulsion from breaking down over time. nih.govresearchgate.net They achieve this by forming a protective film around the dispersed droplets, which acts as a physical barrier to prevent flocculation and coalescence. spkx.net.cnnih.gov

The Hydrophile-Lipophile Balance (HLB) is a critical parameter that indicates the relative strength of the hydrophilic and lipophilic portions of a surfactant molecule. assemblingsugars.frcompassfoods.com This value determines the type of emulsion a surfactant is best suited to stabilize. mdpi.com For non-ionic surfactants like sucrose esters, the HLB value is related to the molecular weight ratio of the hydrophilic part to the total molecule. compassfoods.com

Sucrose esters are available across a wide range of HLB values, typically from 2 to 16, which makes them highly versatile. assemblingsugars.fr

Low HLB values (e.g., 3-6) signify a more lipophilic (hydrophobic) character. These surfactants are more soluble in oil and are effective at stabilizing water-in-oil (W/O) emulsions. mdpi.combohrium.com this compound, with its four fatty acid chains, is highly lipophilic and thus has a low HLB, making it an ideal candidate for W/O systems.

High HLB values (e.g., 10-18) indicate a more hydrophilic nature. These surfactants, typically sucrose monoesters, are more soluble in water and are used to stabilize oil-in-water (O/W) emulsions. mdpi.comresearchgate.net

Intermediate HLB values (e.g., 7-9) show no strong preference for either phase and can be used in various formulations. mdpi.com

Relationship Between Sucrose Ester Composition, HLB, and Emulsion Type

This table illustrates the general correlation between the monoester content of a sucrose ester blend, its calculated HLB value, and the preferred emulsion type it stabilizes.

| Predominant Ester Type | Monoester Content | Calculated HLB Value | Favored Emulsion Type | Reference |

|---|---|---|---|---|

| Poly-esters (e.g., tri-, tetra-) | Low | ~2-6 | Water-in-Oil (W/O) | assemblingsugars.frmdpi.com |

| Di-esters / Mono-esters | Intermediate | ~7-9 | W/O or O/W | mdpi.com |

| Mono-esters | High (>50%) | ~10-16 | Oil-in-Water (O/W) | assemblingsugars.frmdpi.com |

From a thermodynamic standpoint, emulsions are inherently unstable due to the large, energetically unfavorable interfacial area between the oil and water phases. mdpi.com The role of an emulsifier like this compound is to provide kinetic stability, creating an energy barrier that significantly slows down the processes of destabilization, such as creaming, flocculation, and coalescence. nih.gov

The stabilization process begins during emulsification, where high shear forces break down one liquid into droplets, creating a new interfacial area. The surfactant molecules must rapidly adsorb to this newly formed surface to lower the interfacial tension and prevent the nascent droplets from immediately recoalescing. mdpi.com Once the emulsion is formed, the adsorbed layer of this compound molecules around the droplets provides a steric barrier. This physical shield prevents droplets from getting close enough for the attractive van der Waals forces to cause them to merge, a process known as coalescence. nih.gov The kinetics of destabilization are thus slowed to a degree that the emulsion can be considered stable for a desired shelf-life. The effectiveness and long-term stability of the emulsion depend on the properties of this interfacial film, including its thickness, density, and mechanical strength. researchgate.net

Rheology, the study of the flow and deformation of matter, is crucial for understanding the texture, stability, and performance of emulsions. nih.govresearchgate.net The rheological properties of an emulsion are influenced by the volume fraction of the dispersed phase, the droplet size distribution, and the interactions between droplets, which are mediated by the emulsifier. researchgate.netulisboa.pt

Emulsions stabilized by sucrose esters often exhibit non-Newtonian, shear-thinning behavior, where their viscosity decreases as the applied shear rate increases. nih.gov This is a desirable property in many applications. The viscoelasticity of the emulsion, described by the storage modulus (G') and loss modulus (G''), is also a key characteristic. A higher G' indicates more solid-like, elastic behavior, which can contribute to greater stability against creaming and sedimentation. researchgate.netmdpi.com Research has shown that for W/O emulsions stabilized by sucrose esters, the presence of both fine and spherical crystals of the emulsifier can effectively stabilize droplets and enhance the structural strength and mechanical stability of the system. nih.gov In some cases, particularly with high concentrations of the dispersed phase or the presence of other structuring agents, these emulsions can form viscoelastic, gel-like networks. nih.govmdpi.com

Key Rheological Findings for Sucrose Ester (SE) Stabilized Emulsions

This table summarizes research findings on the rheological behavior of emulsions stabilized with sucrose esters.

| System Description | Key Rheological Observation | Reference |

|---|---|---|

| O/W emulsions with NaCas and SE | Exhibited shear-thinning behavior, well-fitted by the Herschel-Bulkley model. | nih.gov |

| W/O emulsions with SE and beeswax | Enhanced structural strength and mechanical stability with high creep-recovery rates. Smaller droplets led to enhanced viscoelasticity. | nih.gov |

| O/W emulsions with whey protein and sucrose monopalmitate | Emulsions fit a Newtonian model, in contrast to gum-stabilized emulsions which were shear-thinning. | nih.gov |

| Bigels with SEs of varying HLB | Samples with lower HLB sucrose esters (more lipophilic) demonstrated higher elastic and solid-like behavior. | researchgate.net |

The type of emulsion formed is primarily dictated by the HLB of the sucrose ester used. mdpi.comnih.gov

Water-in-Oil (W/O) Emulsions: These systems consist of water droplets dispersed in a continuous oil phase. They are typically stabilized by lipophilic surfactants with low HLB values. mdpi.com this compound, being highly esterified, is well-suited for this purpose. Studies on W/O emulsions using low-HLB sucrose esters have shown that the physical properties and stability are highly dependent on the crystallinity of the surfactant. bohrium.com For example, sucrose oleate (B1233923), having lower crystallinity than saturated esters like sucrose palmitate, showed increased hydrophilicity (closer to a 90° contact angle), leading to better interfacial adsorption, a greater decrease in interfacial tension, and the ability to stabilize a higher volume of water. bohrium.com W/O emulsions stabilized by sucrose esters can form stable, gel-like structures that can be used as alternatives to solid fats. nih.govnih.gov

Oil-in-Water (O/W) Emulsions: These emulsions, where oil droplets are dispersed in water, are stabilized by hydrophilic surfactants with high HLB values, such as sucrose monoesters. mdpi.comnih.gov Research on O/W systems stabilized by sucrose esters has examined the effect of surfactant concentration on droplet size, surface protein concentration (in co-stabilized systems), and ζ-potential. nih.gov Generally, the addition of the sucrose ester leads to a reduction in droplet size. nih.gov The stability of O/W emulsions is a key area of study, with findings showing that sucrose esters with HLB values between 5 and 7 can be suitable for creating stable O/W emulsions, depending on the specific oil and fatty acids present in the system. researchgate.net

Self-Assembly and Aggregation Behavior

Like other surfactants, when this compound is dissolved in a solvent at a concentration above its CMC, the molecules spontaneously organize into ordered structures known as aggregates. rsc.orgresearchgate.net This self-assembly is a thermodynamically driven process designed to minimize the unfavorable interactions between the lipophilic fatty acid tails and a polar solvent (like water) or the hydrophilic sucrose head and a nonpolar solvent. nih.gov

The primary form of aggregation in aqueous solutions is the formation of micelles , where the lipophilic tails form a core, shielded from the water by an outer shell of hydrophilic sucrose heads. rsc.orgresearchgate.net In oil, the structure can be inverted, with the sucrose heads forming a polar core. The specific architecture of the aggregates (e.g., spherical micelles, cylindrical micelles, vesicles, or lamellar phases) depends on the molecular geometry of the surfactant, its concentration, the temperature, and the properties of the solvent. arxiv.orgpku.edu.cn The tendency of sucrose esters to self-assemble is fundamental to their function, as these aggregates can solubilize otherwise insoluble compounds and are intrinsically linked to the emulsification and stabilization mechanisms. researchgate.netnih.gov The process is driven by non-covalent forces, primarily hydrophobic interactions in aqueous systems. nih.gov

Micelle Formation and Structural Characterization (e.g., Inverse Globular Micelles)

The aggregation of surfactant molecules into micelles is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). dataphysics-instruments.com For sucrose esters, the CMC is highly dependent on the number of fatty acid chains attached to the sucrose molecule. researchgate.net As the degree of esterification increases, the molecule becomes more hydrophobic, which generally leads to a lower CMC in aqueous solutions. researchgate.net For instance, the CMC for sucrose monoesters like sucrose monolaurate is around 0.3 mM, while for sucrose monostearate, it is even lower at approximately 0.01 mM. researchgate.netmdpi.com

Given that this compound possesses four fatty acid chains, its hydrophobicity is significantly higher than that of its monoester counterparts. Consequently, it is expected to have a very low CMC in water. The strong hydrophobic interactions between the four palmitate tails would drive aggregation at much lower concentrations.

Due to its predominantly lipophilic character, this compound is particularly effective at forming structures in nonpolar (oil-based) solvents. In such environments, surfactant molecules aggregate to form inverse micelles (or reverse micelles). arxiv.orgresearchgate.net In these structures, the polar sucrose heads are sequestered in the core, which can encapsulate small amounts of water, while the nonpolar palmitate tails extend outwards into the continuous oil phase. arxiv.orgresearchgate.net The formation of reverse micelles is a key characteristic of surfactants with low Hydrophilic-Lipophilic Balance (HLB) values, a category where sucrose polyesters like tetrapalmitate reside. The condition for reverse micelle formation is met when the surfactant packing parameter, which relates the volume of the hydrophobic tail to the headgroup area and tail length, is greater than one. derpharmachemica.com

The aggregation behavior of this compound in different media is crucial for its function in various applications, from drug delivery systems to the stabilization of non-aqueous formulations. nih.gov

Table 1: Comparison of Critical Micelle Concentration (CMC) for Different Sucrose Esters This table illustrates the principle that CMC decreases with increasing hydrophobicity. The value for this compound is an extrapolated expectation based on this trend.

| Compound Name | Number of Fatty Acid Chains | Expected/Reported CMC in Water | Micelle Type in Water | Expected Micelle Type in Oil |

| Sucrose Monolaurate | 1 | ~0.3 mM mdpi.com | Normal | Not readily formed |

| Sucrose Monostearate | 1 | ~0.01 mM researchgate.net | Normal | Not readily formed |

| This compound | 4 | Very Low (expected) | Normal | Inverse (Globular) |

Formation of Supramolecular Architectures

Beyond the formation of simple globular micelles, sucrose esters can self-assemble into more complex and ordered supramolecular architectures . researchgate.netarxiv.org These structures are formed through a combination of non-covalent interactions, including hydrophobic forces between the fatty acid tails and hydrogen bonding involving the hydroxyl groups of the sucrose head. nih.gov

The specific architecture formed depends on factors like concentration, temperature, and the molecular geometry of the surfactant. nih.gov For sucrose esters, the length of the alkyl chain and the degree of substitution are determinant. Studies on sucrose monoesters have shown that shorter-chain variants tend to form columnar liquid-crystalline structures, while longer-chain versions preferentially form lamellar phases (bilayers). nih.gov

For this compound, the presence of four bulky palmitate chains significantly influences its packing parameter. This high degree of lipophilicity favors the formation of various lyotropic liquid crystal phases when dispersed in nonpolar solvents. researchgate.net The ability of the sucrose heads to form intermolecular hydrogen bonds can lead to the organization of these molecules into well-defined, repeating structures, such as lamellar or hexagonal phases. These self-assembled structures are fundamental to the ability of sucrose polyesters to act as gelling agents for oils (organogels) and to provide structure in non-aqueous systems. arxiv.org The formation of these architectures is a key aspect of their functionality as stabilizers and texture modifiers. assemblingsugars.fr

Foam Stabilization and Oleofoam Formation

Sucrose esters are recognized for their foaming properties, particularly in the stabilization of oleofoams —foams where the continuous phase is oil rather than water. arxiv.org The effectiveness of a sucrose ester in this role is closely tied to its HLB value, which is determined by its degree of esterification. researchgate.net this compound, with its four fatty acid chains, is a highly lipophilic molecule with a low HLB value, making it poorly soluble in water but effective in oil-based systems. researchgate.net

The mechanism of oleofoam stabilization by sucrose esters involves their adsorption at the oil-air interface. To be effective, the sucrose ester must first be dispersed or dissolved in the oil, which often requires heating. arxiv.org Upon whipping or aeration of the hot oil mixture, the surfactant molecules migrate to the surface of the newly created air bubbles. As the system cools, the sucrose ester molecules crystallize at the interface, forming a rigid, structured film around the air bubbles. acs.org This crystalline network provides exceptional stability to the foam, preventing bubble coalescence and disproportionation (the process where gas diffuses from smaller to larger bubbles). acs.org The excess, non-adsorbed crystals in the bulk oil phase can form a network that gels the oil, further immobilizing the bubbles and preventing drainage. acs.org

Table 2: Factors Influencing Oleofoam Properties Stabilized by Sucrose Esters This table summarizes general findings from research on sucrose ester-stabilized oleofoams, applicable to this compound.

| Parameter | Effect on Oleofoam Properties | Rationale | Citation |

| HLB Value | Lower HLB values (more lipophilic esters) effectively stabilize oleofoams. | Better solubility and crystallization at the oil-air interface. | researchgate.net |

| Temperature | Foaming requires heating above the surfactant's melting point; stability is achieved upon cooling. | Allows for initial molecular dispersion and subsequent interfacial crystallization. | arxiv.org |

| Oil Triglyceride Profile | Longer fatty acid chains in the oil can lead to higher air incorporation (overrun). | Influences the viscosity and crystallization behavior of the continuous phase. | researchgate.netarxiv.org |

| Surfactant Concentration | Increased concentration generally improves foam stability up to a point. | Provides more material to form a robust crystalline network at the interface and in the bulk oil. | nih.gov |

Interactions with Biomacromolecules

Sucrose (B13894) Ester-Protein Interactions in Aqueous and Non-Aqueous Systems

The interaction between sucrose esters and proteins is multifaceted, involving competitive adsorption at interfaces and the potential to alter protein structure and stability. mdpi.comresearchgate.net These interactions can be either synergistic, enhancing the stability of systems like emulsions, or competitive, leading to the displacement of proteins from interfaces. researchgate.netresearchgate.net

Sucrose esters can impact the conformational stability of proteins. While sugars like sucrose are known to stabilize proteins, the esterification with fatty acids introduces a hydrophobic component that can interact with the non-polar regions of proteins. nih.gov This interaction can sometimes promote the formation of helical structures within proteins. researchgate.net

However, the effect is highly dependent on the concentration of the sucrose ester and the nature of the protein. At low concentrations, some sucrose esters can lead to a more stable protein conformation at interfaces. Conversely, higher concentrations can lead to the displacement of proteins from oil-water or air-water interfaces, which can destabilize emulsions or foams. researchgate.net For instance, in whipped creams, low concentrations of sucrose ester S370 (< 0.05 wt%) improved the fat crystal network, while higher concentrations led to instability due to the replacement of protein at interfaces. researchgate.net

Studies on a monoclonal antibody showed that its aggregation rate increased in the presence of sucrose under accelerated stability studies, likely due to protein glycation following sucrose hydrolysis. nih.gov This highlights that the stability of the sucrose ester itself, which can be affected by pH and temperature, is a critical factor. rahn-group.comresearchgate.net

Table 1: Influence of Sucrose Esters on Protein Systems

| Protein System | Sucrose Ester Type/Concentration | Observed Effect |

|---|---|---|

| Whipped Cream | S370 (< 0.05 wt%) | Formation of a homogeneous fat crystal network, high firmness and bubble stability. researchgate.net |

| Whipped Cream | S370 (> 0.05 wt%) | Unstable whipped cream due to replacement of protein at interfaces. researchgate.net |

| Monoclonal Antibody | Sucrose | Increased aggregation rate at elevated temperatures due to protein glycation after sucrose hydrolysis. nih.gov |

In multiphase systems like emulsions, proteins and sucrose esters compete for adsorption at the oil-water interface. mdpi.com Proteins, being large macromolecules, tend to form a viscoelastic film that provides steric stabilization. wur.nl Small-molecule surfactants like sucrose esters adsorb more rapidly to the interface, reducing interfacial tension. mdpi.com

The interaction can be either synergistic or competitive. researchgate.net At low sucrose ester concentrations, they can adsorb alongside proteins, forming a mixed interfacial layer that may enhance emulsion stability. nih.gov However, as the concentration of the sucrose ester increases, it can competitively displace proteins from the interface. mdpi.comresearchgate.net This displacement occurs because the smaller surfactant molecules can pack more efficiently at the interface. This generally leads to a decrease in the interfacial protein concentration and can alter the strength and viscoelasticity of the interfacial film. mdpi.comresearchgate.net

Sucrose Ester-Polysaccharide Interactions

Sucrose esters also interact with polysaccharides, which are often used as thickeners and stabilizers in various formulations. These interactions can lead to the formation of complexes and aggregates, significantly impacting the system's rheological and colloidal properties. arxiv.orgmdpi.com

The interaction between sucrose esters and polysaccharides such as guar (B607891) gum or xanthan gum can lead to the formation of intermolecular complexes. arxiv.org These complexes are likely formed through hydrophobic interactions between the fatty acid chains of the sucrose ester and non-polar regions of the polysaccharide, as well as through hydrogen bonding. arxiv.orgconicet.gov.ar

The interactions between sucrose esters and polysaccharides have a pronounced effect on the rheological and colloidal properties of biopolymer systems. arxiv.orgomicsonline.orgresearchgate.net The formation of intermolecular complexes can lead to an increase in the viscosity of the system. arxiv.org

In emulsions containing sucrose esters and polysaccharides, the rheological behavior is complex. For example, the addition of guar or xanthan gum to a system with sucrose esters resulted in an increase in the interfacial tension compared to the system with only the sucrose ester. arxiv.org This change in interfacial properties, coupled with the formation of complexes in the bulk phase, can lead to changes in emulsion stability, such as flocculation. arxiv.org

The viscoelastic properties of biopolymer gels can also be modified by sucrose esters. The ester can influence the gelation process and the final strength of the gel network. mdpi.comnih.gov The specific impact depends on the nature of the biopolymer, the concentration of the sucrose ester, and environmental factors like temperature. mdpi.comfrontiersin.orgaip.org For instance, increasing sucrose ester concentration in oil-in-water emulsions was found to produce higher values of linear viscoelasticity functions, suggesting an enhancement of the elastic network.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sucrose tetrapalmitate |

| Sucrose |

| Sucrose esters |

| Sucrose palmitate |

| Sucrose stearate |

| Sucrose laurate |

| Fatty acids |

| Palmitic acid |

| Stearic acid |

| Lauric acid |

| Guar gum |

| Xanthan gum |

| Whey protein isolate (WPI) |

| Soy protein isolate (SPI) |

| Tween 80 |

| Monoclonal antibody |

Theoretical and Computational Chemistry Studies of Sucrose Tetrapalmitate

Molecular Modeling and Simulation of Sucrose (B13894) Tetrapalmitate Systems (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of sucrose tetrapalmitate at an atomistic level. These simulations model the interactions between atoms over time, allowing for the observation of conformational changes, solvent interactions, and the formation of supramolecular structures.

In a typical MD simulation of this compound, the system is set up by placing the molecule in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from simulations of sucrose and other sucrose fatty acid esters. For instance, MD simulations of sucrose in aqueous solutions have shown that the glycosidic linkage and the hydroxymethyl groups have preferred conformations that are influenced by hydrogen bonding with water molecules. scispace.com

For this compound, the four palmitate chains introduce significant hydrophobicity to the molecule. MD simulations would likely reveal that in an aqueous environment, the palmitate chains tend to aggregate to minimize their contact with water, leading to specific folded conformations of the molecule. In contrast, in a nonpolar solvent, the palmitate chains would be more extended.

The simulations can also provide information about the dynamics of the sucrose headgroup and the flexibility of the palmitate chains. This information is crucial for understanding how the molecule interacts with other molecules and interfaces. For example, the orientation of the sucrose headgroup at an oil-water interface is a key determinant of its emulsifying properties.

Interactive Data Table: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent molecules. |

| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulated system. |

| Temperature | 300 K (or other relevant temp.) | Controlled via a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm (or other relevant pressure) | Controlled via a barostat (e.g., Parrinello-Rahman). |

| Simulation Time | Nanoseconds to Microseconds | Duration of the simulation to observe molecular motions. |

| Time Step | 1-2 femtoseconds | Integration time step for the equations of motion. |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and conformational preferences of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about its geometry, energy, and electronic properties.

Detailed Research Findings:

Conformational analysis of this compound using quantum chemical methods would involve calculating the energies of different spatial arrangements of the four palmitate chains relative to the sucrose core. These calculations can identify the most stable conformers and the energy barriers between them. The attachment of the four bulky palmitate groups is expected to significantly restrict the conformational freedom of the sucrose backbone compared to unsubstituted sucrose.

Quantum chemical calculations also allow for the determination of various electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the molecular orbitals (HOMO and LUMO). The distribution of partial charges on the atoms can reveal the polar and nonpolar regions of the molecule, which is fundamental to understanding its solubility and interfacial activity. The palmitate chains would be regions of low polarity, while the remaining hydroxyl groups and ether linkages of the sucrose moiety would be more polar.

The calculated electronic properties can be correlated with the molecule's reactivity and its interactions with other molecules. For example, the electrostatic potential surface can indicate regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions.

Computational Prediction of Interfacial Behavior and Self-Assembly Characteristics

Computational methods are invaluable for predicting the behavior of this compound at interfaces and its tendency to self-assemble into larger structures. This is particularly relevant for its applications as a surfactant or emulsifier.

Detailed Research Findings:

The amphiphilic nature of this compound, with its hydrophilic sucrose head and four lipophilic palmitate tails, drives its interfacial activity. Computational models can predict how these molecules arrange themselves at an oil-water or air-water interface. It is expected that the sucrose headgroups would orient towards the aqueous phase, while the palmitate tails would extend into the non-aqueous phase, thereby reducing the interfacial tension. mdpi.com

The degree of esterification and the length of the fatty acid chains are critical factors in determining the self-assembly behavior of sucrose esters. For this compound, the presence of four long alkyl chains would likely favor the formation of reverse micelles or other aggregates in nonpolar solvents. In aqueous environments, its low water solubility would likely lead to the formation of lamellar phases or vesicular structures rather than simple spherical micelles. arxiv.org

Molecular modeling can be used to simulate the process of self-assembly, providing insights into the critical aggregation concentration and the morphology of the resulting aggregates. These predictions are crucial for designing formulations with desired properties, such as stable emulsions or foams. arxiv.orgnih.gov Studies on monosubstituted sucrose fatty acid esters have shown that longer fatty acid chains tend to favor the formation of lamellar phases over columnar structures. nih.gov By analogy, the four palmitate chains of this compound would strongly promote the formation of lamellar or other complex self-assembled structures.

Interactive Data Table: Predicted Self-Assembly Behavior of Sucrose Esters

| Degree of Esterification | Fatty Acid Chain Length | Predicted Self-Assembled Structure in Water |

| Mono-ester | Short (e.g., Laurate) | Micelles |

| Mono-ester | Long (e.g., Stearate) | Vesicles, Lamellar Phases |

| Di-ester | Mixed | Complex Micelles, Rod-like Structures |

| Tetra-ester (e.g., Tetrapalmitate) | Long (Palmitate) | Lamellar Phases, Inverted Micelles (in oil) |

| Poly-ester | Mixed | Insoluble Aggregates |

Future Directions in Sucrose Tetrapalmitate Academic Research

Development of Novel and Highly Selective Synthesis Routes

The pursuit of novel and highly selective synthesis routes for sucrose (B13894) tetrapalmitate is driven by the need for greater control over the degree of esterification and the specific positions of the palmitate groups on the sucrose backbone. This control is paramount as it directly influences the physicochemical properties and functionality of the final product.

Future research will likely move beyond traditional chemical methods towards more refined strategies. Enzymatic synthesis , utilizing lipases, offers a promising avenue for achieving high regioselectivity under mild reaction conditions. frontiersin.orge3s-conferences.org Lipases can catalyze the esterification of sucrose with fatty acids, and by selecting appropriate enzymes and reaction conditions, it may be possible to preferentially target specific hydroxyl groups on the sucrose molecule, leading to a higher yield of the desired tetrapalmitate isomer. frontiersin.orge3s-conferences.org